molecular formula C13H8ClFOS B1487674 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde CAS No. 710960-13-7

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde

Cat. No.: B1487674
CAS No.: 710960-13-7
M. Wt: 266.72 g/mol
InChI Key: HVKFOFPSBQPRRF-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde is a chemical compound with the molecular formula C13H8ClFOS and a molecular weight of 266.72 g/mol. This compound is characterized by a benzene ring substituted with a chloro group at the 4-position, a fluorine atom at the 5-position, and a sulfanyl group attached to a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde typically involves the following steps:

  • Bromination: Starting with 4-chlorophenol, bromination is performed to introduce a bromo group at the para position.

  • Sulfurization: The brominated compound is then treated with thiourea to introduce the sulfanyl group.

  • Fluorination: The resulting compound undergoes fluorination to introduce the fluorine atom at the desired position.

  • Formylation: Finally, the compound is subjected to formylation to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chloro and fluorine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid.

  • Reduction: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde can be compared with other similar compounds, such as:

  • 2-[(4-Chlorophenyl)sulfanyl]benzaldehyde: Lacks the fluorine atom.

  • 2-[(4-Chlorophenyl)sulfanyl]-3-fluorobenzaldehyde: Fluorine atom at the 3-position instead of the 5-position.

  • 2-[(4-Bromophenyl)sulfanyl]-5-fluorobenzaldehyde: Bromine atom instead of chlorine.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFOS/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKFOFPSBQPRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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